molecular formula C10H12N4O2S B7499098 2,4-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide

2,4-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide

Cat. No. B7499098
M. Wt: 252.30 g/mol
InChI Key: KRQHZWUODZCHSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide, also known as DTBTS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of sulfonamides, which are widely used in medicinal chemistry and drug discovery. DTBTS has been found to possess a range of biochemical and physiological effects, making it a promising candidate for various research applications.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and metabolic pathways. 2,4-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in regulating the pH of cells and tissues. This inhibition may contribute to the compound's antibacterial and antifungal properties. 2,4-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide has also been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
2,4-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide has been found to have a range of biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the induction of apoptosis in cancer cells, and the inhibition of viral replication. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential as a therapeutic agent for various diseases.

Advantages and Limitations for Lab Experiments

2,4-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide has several advantages for use in laboratory experiments, including its relatively low cost, ease of synthesis, and wide range of biological activities. However, there are also some limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several potential future directions for research on 2,4-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide, including:
1. Investigating its potential as a therapeutic agent for various diseases, including cancer, diabetes, and cardiovascular disorders.
2. Studying its mechanism of action in more detail to better understand its biological activities.
3. Developing new synthetic methods for 2,4-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide and related compounds.
4. Exploring its potential as a lead compound for drug discovery and development.
5. Investigating its potential as an agricultural fungicide or pesticide.
Overall, 2,4-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide is a promising compound with a wide range of potential applications in scientific research. Further studies are needed to fully understand its biological activities and potential as a therapeutic agent.

Synthesis Methods

2,4-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide can be synthesized using a variety of methods, including the reaction of 2,4-dimethylbenzenesulfonyl chloride with 1H-1,2,4-triazole-5-amine in the presence of a base such as sodium carbonate. The reaction typically takes place in a solvent such as dichloromethane, and the resulting product is purified using column chromatography. Other methods of synthesis have also been reported, including the use of different reagents and reaction conditions.

Scientific Research Applications

2,4-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide has been studied extensively for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been found to have a range of biological activities, including antibacterial, antifungal, and antiviral properties. 2,4-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide has also been investigated for its potential as a therapeutic agent for various diseases, including cancer, diabetes, and cardiovascular disorders.

properties

IUPAC Name

2,4-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2S/c1-7-3-4-9(8(2)5-7)17(15,16)14-10-11-6-12-13-10/h3-6H,1-2H3,(H2,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQHZWUODZCHSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=NC=NN2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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